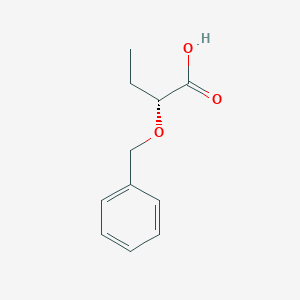

(R)-2-(benzyloxy)butanoic acid

Description

Enantiomerically Pure Carboxylic Acids: Foundational Principles and Significance in Modern Organic Chemistry

Enantiomerically pure carboxylic acids are organic compounds that possess a chiral center and exist as a single enantiomer. In the realm of modern organic chemistry, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit dramatically different biological activities. numberanalytics.com For instance, in the pharmaceutical industry, one enantiomer of a drug may be therapeutic while the other could be inactive or even harmful. numberanalytics.com This necessity for enantiomeric purity drives the demand for reliable methods to obtain single-enantiomer compounds.

The synthesis of these molecules can be approached in several ways, including asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, and the resolution of racemic mixtures. researchgate.net Enzymes are also employed as versatile catalysts for creating enantiomerically pure α-hydroxy acids and their derivatives under mild conditions. researchgate.net The significance of these compounds extends to their use as versatile building blocks for the synthesis of more complex, biologically active molecules. researchgate.net

The Chiral Pool and Strategic Design in Target-Oriented Synthesis Utilizing Chiral Intermediates

The "chiral pool" refers to the collection of abundant, naturally occurring chiral compounds, such as amino acids, sugars, and terpenes, that can be used as inexpensive and enantiomerically pure starting materials in organic synthesis. numberanalytics.comwikipedia.org Chiral pool synthesis is a strategic approach that leverages these readily available molecules to construct complex target molecules, often preserving the original stereochemistry throughout the reaction sequence. wikipedia.org This strategy can significantly enhance the efficiency of a total synthesis by providing a pre-existing chiral framework. wikipedia.org

Notable examples of target-oriented synthesis utilizing the chiral pool include:

Oseltamivir (Tamiflu®): This antiviral drug was synthesized using shikimic acid, a naturally occurring compound, as the chiral starting material. numberanalytics.com

Paclitaxel (Taxol®): The synthesis of this potent anticancer agent has been made more efficient by incorporating verbenone, a chiral terpene. wikipedia.org

(-)-Menthol: This widely used flavoring agent is produced industrially via chiral pool synthesis starting from citronellal. numberanalytics.com

The use of the chiral pool is particularly advantageous when the desired target molecule shares structural similarities with an available chiral precursor. rsc.org

(R)-2-(benzyloxy)butanoic acid: A Key Chiral Building Block and its Synthetic Relevance

This compound is a specific chiral building block that finds utility in various synthetic applications. As a derivative of butanoic acid, it possesses a defined stereocenter at the second carbon, with the hydroxyl group protected by a benzyl (B1604629) ether. This protecting group is crucial as it prevents unwanted reactions at the hydroxyl site while allowing transformations on the carboxylic acid moiety.

The synthetic relevance of this compound and its analogues is demonstrated by their use as intermediates in the preparation of more complex molecules. For example, derivatives like (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid serve as protected amino acid building blocks for the synthesis of peptides and chiral scaffolds for biologically active molecules. smolecule.com The benzyloxy group enhances solubility in organic solvents, which facilitates various chemical reactions. vulcanchem.com While direct, large-scale applications of this compound itself are not extensively documented in the provided results, the strategic use of closely related benzyloxy-protected acids, such as 4-benzyloxybutyric acid in the total synthesis of insect pheromones, underscores the value of this class of compounds. nih.gov The ability to introduce a chiral center with a protected hydroxyl group makes these compounds valuable assets in the toolbox of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2R)-2-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C11H14O3/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)/t10-/m1/s1 |

InChI Key |

HNLVMIYYKOKWEH-SNVBAGLBSA-N |

Isomeric SMILES |

CC[C@H](C(=O)O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C(=O)O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure Benzyloxybutanoic Acid Derivatives

Chemoenzymatic and Biocatalytic Approaches to Chiral Benzyloxybutanoic Acid Scaffolds

The convergence of chemical and enzymatic methods offers powerful tools for the synthesis of chiral molecules. Biocatalysts, particularly enzymes, operate with high selectivity under mild conditions, making them ideal for establishing key stereocenters.

Enantiospecific Transformations and Kinetic Resolution Strategies

Kinetic resolution is a widely employed strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of producing (R)-2-(benzyloxy)butanoic acid, this typically involves the enantioselective hydrolysis of a racemic ester precursor, such as ethyl 2-(benzyloxy)butanoate. Lipases are particularly effective for this purpose. For instance, a lipase (B570770) can selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid at a much faster rate than the (R)-ester. This leaves the unreacted (R)-ester with high enantiomeric purity, which can then be isolated and hydrolyzed to the target (R)-acid. amanote.comnih.gov

A two-step enzymatic resolution process has been demonstrated for the structurally similar compound (R)-2-methylbutanoic acid. nih.gov In the first step, a lipase selectively hydrolyzes the (S)-ethyl ester from a racemic mixture. The remaining, enantiomerically enriched (R)-ethyl 2-methylbutyrate (B1264701) is then subjected to a second hydrolysis step to yield (R)-2-methylbutanoic acid with high enantiomeric excess (ee). nih.gov This principle is directly applicable to the synthesis of this compound. The success of kinetic resolution hinges on the enzyme's ability to discriminate between the two enantiomers, a factor often quantified by the enantiomeric ratio (E).

| Enzyme/Method | Substrate Type | Strategy | Outcome |

| Lipase (e.g., Candida rugosa) | Racemic 2-(Aryloxy)acetic Ester | Enantioselective Hydrolysis | Separation of enantiomers; (R)-acid and (S)-ester. nih.gov |

| Lipase AK | 3-(benzyloxy)-1-nitro-1-phenylpropan-2-ol | Kinetic Resolution via Acylation | (2S,3R)-acetate (98.5% ee) and unreacted (2R,3S)-alcohol (99% ee). scilit.com |

| Novozym 435 Lipase | Racemic Ethyl 2-methylbutyrate | Two-Step Selective Hydrolysis | (R)-2-methylbutanoic acid (92.2% ee) and (R)-ethyl 2-methylbutyrate (95.0% ee). nih.gov |

Enzyme-Catalyzed Reactions in the Formation of Chiral Carboxylic Acids

Beyond resolution, enzymes can be used to create the chiral center itself. Nitrilase enzymes, for example, catalyze the hydrolysis of nitriles directly to carboxylic acids. core.ac.uk The enantioselective hydrolysis of a prochiral or racemic nitrile, such as 2-(benzyloxy)butanenitrile, can provide a direct route to the desired chiral acid. Whole-cell biocatalysts, such as those from Rhodococcus erythropolis, have been shown to hydrolyze 3-hydroxybutyronitrile (B154976) with exceptional enantioselectivity to yield (S)-3-hydroxybutyric acid in high enantiomeric excess (>99.9% ee). core.ac.uk This highlights the potential of nitrilases for producing chiral acids from nitrile precursors.

Another powerful enzymatic approach involves the stereoselective reduction of keto acids or esters. For example, the enantioselective reduction of the diketone 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester using cell suspensions of Acinetobacter calcoaceticus yields the corresponding (3R,5S)-dihydroxy ester, a key intermediate for cholesterol-lowering drugs. mdpi.com This demonstrates the capability of microbial reductases to set multiple stereocenters, a principle that can be applied to the reduction of α-keto acids like 2-oxo-4-(benzyloxy)butanoic acid to generate (R)-2-hydroxy-4-(benzyloxy)butanoic acid, a direct precursor to the target molecule after dehydroxylation or further functionalization. researchgate.netwikipedia.org

| Enzyme Class | Reaction Type | Substrate Example | Product Example |

| Nitrilase | Enantioselective Hydrolysis | 2-(Benzyloxy)butanenitrile | This compound. core.ac.uk |

| Dehydrogenase/Reductase | Asymmetric Reduction | Ethyl 2-oxo-4-(benzyloxy)butanoate | Ethyl (R)-2-hydroxy-4-(benzyloxy)butanoate. mdpi.com |

| L-α-amino acid deaminase / Carboligase | Cascade Reaction | L-α-amino acids + Formaldehyde | (R)- or (S)-3-substituted 4-hydroxy-2-oxoacids. researchgate.net |

Asymmetric Catalytic and Organocatalytic Synthesis of Benzyloxybutanoic Acid Enantiomers

Asymmetric catalysis, using either metal complexes with chiral ligands or small organic molecules (organocatalysts), provides highly efficient and selective routes to enantiomerically pure compounds, often with high atom economy.

Chiral Ligand-Mediated Asymmetric Induction (e.g., BINOL-based catalysis)

Chiral ligands coordinate to a metal center, creating a defined, three-dimensional chiral environment that directs the stereochemical outcome of a reaction. Axially chiral biaryl scaffolds, particularly 1,1'-bi-2-naphthol (B31242) (BINOL), are among the most successful ligand classes. nih.gov BINOL-derived phosphoric acids (BPAs) are powerful Brønsted acid organocatalysts used in reactions like asymmetric transfer hydrogenation. rsc.org The C2-symmetric backbone of BINOL creates a well-defined chiral pocket that can effectively differentiate between enantiotopic faces of a prochiral substrate. rsc.orgbeilstein-journals.org For instance, a chiral BINOL-derived acid could catalyze the enantioselective protonation of a ketene (B1206846) silyl (B83357) acetal (B89532) derived from a benzyloxy-substituted precursor. Furthermore, BINOL-based amino alcohols have proven effective as chiral solvating agents for the NMR-based determination of enantiomeric excess in carboxylic acids.

| Catalyst/Ligand Type | Catalyst Example | Application |

| BINOL Phosphoric Acid (BPA) | (R)-3,3'-Diaroyl BINOL Phosphoric Acid | Asymmetric Transfer Hydrogenation of Quinolines. rsc.org |

| BINOL Dicarboxylic Acid | (S)-2,2′-diethoxy-1,1′-binaphthyl-6,6′-dicarboxylic acid | Precursor for chiral Metal-Organic Frameworks (MOFs). researchgate.net |

| BINOL Amino Alcohol | (R)-BINOL-based Amino Alcohol | Chiral Solvating Agent for NMR Enantiodifferentiation. |

Enantioselective Alkylation and Rearrangement Reactions (e.g., Ireland–Claisen, Wittig)

Enantioselective carbon-carbon bond formation is a direct method for constructing the backbone of this compound. The asymmetric alkylation of benzyloxyacetic acid derivatives, for instance, can be achieved using chiral auxiliaries or chiral lithium amide bases that act as "traceless auxiliaries." dcu.ie

Sigmatropic rearrangements offer elegant ways to transfer chirality and construct complex stereochemical arrays.

The Ireland-Claisen Rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.org By starting with a chiral allylic alcohol, its stereochemistry can be transferred to the newly formed carbon-carbon bond. nih.govcore.ac.uk The reaction proceeds through a silyl ketene acetal intermediate, and the stereochemical outcome can be reliably predicted based on a chair-like transition state model. numberanalytics.com

The nih.govnih.gov-Wittig Rearrangement transforms an α-allyloxy acetic acid into an α-hydroxy-γ,δ-unsaturated acid. thieme-connect.comthieme-connect.com When mediated by a chiral base, such as a chiral lithium amide, this rearrangement can proceed with high enantioselectivity. thieme-connect.com The resulting α-hydroxy acid can then be converted to the target compound.

| Rearrangement | Substrate | Key Reagents | Product Type |

| Ireland-Claisen | Chiral Allylic Ester of Benzyloxyacetic acid | Strong Base (e.g., LDA), TMSCl | Enantioenriched γ,δ-Unsaturated Carboxylic Acid. wikipedia.orgnih.gov |

| nih.govnih.gov-Wittig | Allyloxyacetic acid derivative | Strong Base (e.g., n-BuLi), Chiral Ligand | Enantioenriched α-Hydroxy-γ,δ-unsaturated acid. thieme-connect.comthieme-connect.com |

Asymmetric Hydrogenation and Other Stereoselective Reduction Methodologies

Asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing chiral compounds. The direct hydrogenation of a prochiral α,β-unsaturated acid, such as (E)-2-(benzyloxy)but-2-enoic acid, using a chiral transition metal catalyst can afford this compound in a single step with high enantioselectivity.

Chiral iridium complexes featuring spiro phosphino-oxazoline ligands have been developed for the highly enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α,β-unsaturated carboxylic acids, achieving enantiomeric excesses up to 99.8% and high turnover numbers (TON). acs.org Similarly, earth-abundant metal catalysts, such as cobalt complexes with chiral bisphosphine ligands (e.g., Ph-BPE), have emerged as effective catalysts for this transformation, providing excellent yields and enantioselectivities (up to >99% ee) for a wide range of substrates, including α-oxy-functionalized acids. nih.govnsf.gov The resulting α-benzyloxy acid can be easily deprotected via hydrogenolysis to yield the corresponding chiral α-hydroxy acid if desired. researchgate.netacs.org

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) |

| Ir / Chiral Spiro Phosphino-Oxazoline | α-Benzyloxy-α,β-unsaturated acid | High | Up to 99.8%. acs.org |

| Co / (R,R)-PhBPE | α-Alkoxy-α,β-unsaturated acid | 80-95% | 90-99%. nih.gov |

| Ru / Dipyridylphosphine (P-Phos) | α,β-Unsaturated Carboxylic Acids | High | Excellent. researchgate.net |

Strategic Applications of R 2 Benzyloxy Butanoic Acid As a Chiral Building Block

Versatility in the Construction of Complex Stereogenic Centers

The inherent chirality of (R)-2-(benzyloxy)butanoic acid makes it a powerful tool for inducing stereoselectivity in subsequent chemical transformations. One of the key strategies where such building blocks are pivotal is in the principle of "Self-Regeneration of Stereocenters" (SRS). capes.gov.brethz.ch This method allows for the replacement of a substituent at a single stereogenic center without racemization. ethz.ch The process involves temporarily creating a new chiral center, typically by forming an acetal (B89532), which then directs the stereoselective introduction of a new group after the original center is trigonalized. capes.gov.brethz.ch Finally, removal of the temporary chiral auxiliary regenerates the stereocenter with a new substituent and high enantiomeric purity. capes.gov.brethz.ch This principle has been successfully applied to 2-hydroxycarboxylic acids, which are structurally related to this compound, for alkylation to form tertiary carbon centers without the need for a separate chiral auxiliary. capes.gov.brresearchgate.net

This versatility is demonstrated in the synthesis of complex natural products. For instance, in the synthesis of oxygenated terpenoids, an Ireland-Claisen rearrangement of an ester derived from a benzyloxy-butanoic acid precursor was used for the stereocontrolled construction of contiguous quaternary stereocenters. acs.org Similarly, in the synthesis of (+)-Piscidic Acid, the alkylation of a related chiral template with 4-benzyloxybenzyl bromide was employed to stereoselectively create two new stereogenic centers. researchgate.net These examples highlight how the existing stereocenter in the building block can effectively control the three-dimensional arrangement of atoms in complex synthetic targets.

Table 1: Methods for Stereocenter Construction Using Benzyloxy-Substituted Chiral Building Blocks

| Method | Description | Application Example |

|---|---|---|

| Self-Regeneration of Stereocenters (SRS) | A four-step sequence (acetal formation, trigonalization, diastereoselective substitution, auxiliary removal) to replace a substituent at a stereocenter without racemization. capes.gov.brethz.ch | Alkylation of 2-hydroxy and 2-amino carboxylic acids. capes.gov.bracs.org |

| Ireland-Claisen Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl ester to form a γ,δ-unsaturated carboxylic acid, where the existing stereocenter directs the formation of a new one. acs.org | Synthesis of contiguous quaternary stereocenters in terpenoid synthesis. acs.org |

| Diastereoselective Alkylation | The enolate of a chiral ester is alkylated, with the resident chiral center directing the approach of the electrophile to form a new stereocenter with high selectivity. researchgate.net | Synthesis of (+)-Piscidic Acid. researchgate.net |

| Radical Addition to Hydrazones | Stereoselective manganese-mediated addition of alkyl radicals to the C=N bond of chiral N-acylhydrazones derived from chiral precursors. researchgate.net | Synthesis of the unusual amino acid Tubuvaline. researchgate.net |

Precursor in the Synthesis of Non-Canonical Amino Acids and Peptide Analogues

The incorporation of non-canonical amino acids (ncAAs) into peptides is a crucial strategy in chemical biology and drug discovery to enhance stability, impose conformational constraints, or introduce novel functionalities. nih.govacs.org this compound and its close analogues serve as valuable starting materials for creating these specialized building blocks.

For example, derivatives of amino-butanoic acid are employed as key intermediates in the synthesis of peptide analogues of statin, which are known for their potential as antihypertensive agents. google.com The defined stereochemistry of the butanoic acid backbone is essential for the biological activity of the final peptide. Similarly, N-protected β-amino acids, which can be derived from α-amino acids through methods like the Arndt-Eistert reaction, are fundamental units for the solid-phase synthesis of β-peptides. researchgate.net The use of a 4-(benzyloxy)benzyl alcohol resin (Wang resin) is one established method for anchoring the first amino acid in such syntheses. researchgate.net

The synthesis of the highly potent antimitotic agents, the tubulysins, provides a compelling case study. These natural products contain unique ncAAs like tubuvaline (Tuv). Synthetic strategies toward tubuvaline and its derivatives have utilized stereoselective radical addition to chiral N-acylhydrazones to generate the required γ-amino acid structure, demonstrating a practical route from simpler chiral precursors to complex ncAAs. researchgate.netuiowa.edu

Table 2: Examples of Non-Canonical Amino Acids and Peptides from Related Chiral Precursors

| Precursor Type | Target Molecule/Class | Synthetic Strategy |

|---|---|---|

| N-protected 4-amino butanoic acid derivatives | Statin analogue peptides | Step-wise peptide coupling. google.com |

| Chiral N-acylhydrazones | Tubuvaline (Tuv) | Mn-mediated photolytic radical addition. researchgate.net |

| Fmoc-protected α-amino acids | Fmoc-β³-amino acids | Arndt-Eistert homologation. researchgate.net |

| (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | Dipeptidyl peptidase-4 (DPP-4) inhibitors | Amide coupling to a heterocyclic scaffold. acs.org |

Utilization in the Preparation of Diverse Chiral Scaffolds

A chiral scaffold is a core molecular framework that can be systematically modified to generate a library of compounds for drug discovery or other applications. The defined stereochemistry of this compound makes its derivatives ideal for constructing such scaffolds. smolecule.com

Research into inhibitors of small-conductance calcium-activated potassium (SK) channels has involved the functionalization of the N-methyl-laudanosine scaffold with chiral benzyloxy analogues. This work led to the development of new bis-(1,2,3,4-tetrahydroisoquinolinium) scaffolds with high affinity for SK channel subtypes.

Furthermore, in the synthesis of tubulysin (B8622420) analogues, building blocks containing a thiazole (B1198619) heterocycle are crucial. Synthetic routes have been developed where a thiazole moiety is constructed from a serine-derived precursor, which is then elaborated into the full tubuvaline fragment. This demonstrates the use of a simple chiral amino acid derivative to build a complex, heterocyclic scaffold essential for potent biological activity. The development of such synthetic routes allows for the creation of diverse analogues to probe structure-activity relationships. researchgate.net

Role as an Intermediate in the Synthesis of Biologically Active Molecules

The ultimate application of many chiral building blocks is their incorporation into molecules with significant biological activity. Derivatives of this compound are key intermediates in the synthesis of a wide array of pharmaceuticals.

A prominent example is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The synthesis of potent DPP-4 inhibitors often involves coupling a chiral β-amino acid side chain to a heterocyclic core. mdpi.com Specifically, (R)-3-(((benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate used in the synthesis of various DPP-4 inhibitors, where its structure is crucial for high affinity to the enzyme's active site. acs.orglookchem.com The benzyloxycarbonyl (Cbz) protecting group is typically removed in a final step via hydrogenation. google.com.na

In the field of cholesterol-lowering agents, the enzymatic preparation of (3S,5R)-dihydroxy-6-(benzyloxy)hexanoic acid ethyl ester serves as a key chiral intermediate for the synthesis of HMG-CoA reductase inhibitors like Atorvastatin. mdpi.comresearchgate.net Additionally, chalcone (B49325) fibrate hybrids containing a 4-benzyloxy moiety have been synthesized and evaluated as novel PPARα agonists with significant anti-hyperlipidemic activity. sci-hub.se

Other examples include:

Statin Analogues: N-protected 4-amino butanoic acid derivatives are used to prepare peptide analogues of statin with potential antihypertensive properties. google.com

Tubulysins: These potent anticancer agents are synthesized using complex, non-canonical amino acid building blocks derived from simpler chiral precursors. researchgate.neta2bchem.com

S1P1 Receptor Agonists: The synthesis of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, a potent S1P1 receptor agonist, relies on processes that maintain the integrity of chiral centers throughout the synthesis. google.com

Table 3: this compound Analogues as Intermediates for Biologically Active Molecules

| Intermediate | Target Drug Class / Molecule | Biological Activity |

|---|---|---|

| (R)-3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | DPP-4 Inhibitors | Antidiabetic. acs.orgmdpi.comlookchem.com |

| (3S,5R)-dihydroxy-6-(benzyloxy)hexanoic acid, ethyl ester | HMG-CoA Reductase Inhibitors (Statins) | Anticholesterol. mdpi.comresearchgate.net |

| N-protected 4-amino butanoic acid derivatives | Statin Analogue Peptides | Antihypertensive. google.com |

| 4-Benzyloxy Chalcone-Butanoic Acid Hybrids | PPARα Agonists | Anti-hyperlipidemic. sci-hub.se |

| Tubuvaline Precursors | Tubulysins | Antimitotic / Anticancer. researchgate.net |

| (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-...)-acetic acid | S1P1 Receptor Agonists | Immunomodulatory. google.com |

Structure Activity Relationship Studies and Derivatization of Benzyloxybutanoic Acid Analogues

Synthesis of Analogues with Varied Side Chains and Functional Groups

The synthesis of analogues of benzyloxybutanoic acid with diverse side chains and functional groups allows for the exploration of chemical space and the optimization of molecular properties. Researchers have employed various synthetic strategies to introduce functionalities such as amides, thioureas, and heterocyclic systems.

One common approach involves the coupling of a benzyloxybutanoic acid derivative with an amine. For instance, 4-(benzyloxy)butanoic acid has been coupled with (trans)-4-aminocyclohexan-1-ol using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to form 4-(benzyloxy)-N-((1r,4r)-4-hydroxycyclohexyl)butanamide. hunimed.eu This reaction introduces a cyclohexyl amide moiety, creating a new class of mitofusin activators. hunimed.eu

The introduction of sulfur-containing functional groups has also been explored. Linear sulfur-containing analogues of quisqualic acid have been synthesized, such as 3-(1-(benzyloxy)-3-(ethoxycarbonyl)thioureido)-2-(tert-butoxycarbonyl)propanoic acid. researchgate.net This synthesis involves the reaction of a derivative of thiourea (B124793) with an amino acid backbone, showcasing the incorporation of a thiourea group. researchgate.net

Furthermore, heterocyclic moieties can be appended to the benzyloxy acid scaffold. In the development of potential histone deacetylase (HDAC) inhibitors, 4-(benzyloxy)benzoic acid derivatives have been reacted with 1,2,4-thiadiazol-5-amine (B188566) to form amide-linked thiadiazoles. uobaghdad.edu.iq The synthesis of various N-(6-substituted-benzothiazol-2-yl) derivatives has also been achieved, incorporating urea (B33335) and thiourea functionalities to explore their biological activities. mdpi.com

The variation of acyl side chains has been systematically studied in the synthesis of brassinosteroid analogues. tandfonline.com Chiral hydroxycarboxylic acids, prepared from amino acids like isoleucine and valine, were esterified with a steroidal core to investigate structure-activity relationships. tandfonline.com This highlights how the modification of the side chain originating from a chiral acid can significantly influence biological activity. tandfonline.com

| Analogue Class | Key Functional Group/Side Chain Introduced | Synthetic Strategy | Starting Benzyloxy Acid Derivative |

|---|---|---|---|

| Cyclohexyl Amides | Cyclohexyl amide | Amide coupling (EDCI, HOBt) | 4-(Benzyloxy)butanoic acid hunimed.eu |

| Thiourea Analogues | Ethoxycarbonylthiourea | Nucleophilic substitution with a thiourea derivative | (Not directly started from, but incorporates benzyloxy group) researchgate.net |

| Thiadiazole Derivatives | 1,2,4-Thiadiazole (B1232254) | Amide coupling (EDC) | 4-(Benzyloxy)benzoic acid derivatives uobaghdad.edu.iq |

| Brassinosteroid Analogues | Varying alkyl/hydroxyalkyl side chains | Esterification | (R)-3-Benzyloxybutanoic anhydride (B1165640) (used as a reagent) whiterose.ac.uk |

Stereochemical Diversification: Introduction of Additional Chiral Centers and Diastereomeric Relationships

The introduction of new chiral centers into benzyloxybutanoic acid derivatives is crucial for creating molecules with specific three-dimensional structures, which often dictates their interaction with biological targets. google.com Various stereoselective methods have been utilized to achieve this diversification.

A powerful strategy for introducing new stereocenters is through asymmetric reactions on prochiral substrates. The Sharpless asymmetric dihydroxylation, for example, has been used to install two adjacent hydroxyl groups with controlled stereochemistry. acs.org This method, followed by the nucleophilic opening of the resulting cyclic sulfate, allows for the synthesis of complex amino acids with multiple, well-defined chiral centers. acs.org Similarly, Evans' asymmetric alkylation, which uses a chiral auxiliary, has been employed to control the stereochemistry of C-C bond formation, as demonstrated in the synthesis of a chiral alcohol from 4-benzyloxybutyric acid. researchgate.netresearchgate.net

The Ireland-Claisen rearrangement of α-alkoxy esters offers a method for achieving stereodivergence, where different diastereomers can be accessed from the same starting material by simply altering the reaction conditions, such as the solvent and enolization reagent. escholarship.org This provides a flexible route to different diastereomeric products. escholarship.org

Another fundamental technique for stereochemical diversification is the resolution of racemic mixtures. Diastereomeric salt formation is a classic method where a racemic mixture is treated with a single enantiomer of a chiral resolving agent. For example, racemic (±)-3-(2-aminopropyl)-7-benzyloxy-1H-indole was successfully resolved by forming a diastereomeric salt with O,O'-di-p-toluoyl-L-tartaric acid, allowing for the isolation of the desired (R)-enantiomer. researchgate.net The resulting diastereomers, having different physical properties, can be separated by crystallization. researchgate.net The importance of such separation is underscored by findings that different stereoisomers, such as the cis and trans diastereomers of 4-hydroxycyclohexyl derivatives, can exhibit vastly different biological activities due to their distinct 3D conformations. google.com

| Method of Stereochemical Diversification | Description | Example Application |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity. | Synthesis of anti-4,4,4-trifluorothreonine enantiomers. acs.org |

| Evans' Asymmetric Induction | Uses a chiral auxiliary to direct the stereochemical outcome of alkylation or other bond-forming reactions. | Synthesis of a chiral alcohol intermediate from 4-benzyloxybutyric acid. researchgate.netresearchgate.net |

| Diastereomeric Salt Resolution | Separation of a racemic mixture by reaction with a chiral acid or base to form separable diastereomeric salts. | Resolution of (±)-3-(2-aminopropyl)-7-benzyloxy-1H-indole using a chiral tartaric acid derivative. researchgate.net |

| Stereodivergent Rearrangement | Reaction conditions are tuned to selectively produce different diastereomers from a single starting material. | Ireland-Claisen rearrangement of α–alkoxy esters. escholarship.org |

Design and Synthesis of Modified Benzyloxybutanoic Acid Derivatives for Specific Chemical Applications

The derivatization of (R)-2-(benzyloxy)butanoic acid and its analogues is often driven by the pursuit of molecules with specific functions, particularly in medicinal chemistry and chemical biology. The benzyloxy group can enhance solubility in organic solvents and serve as a protecting group, while the core structure can be modified to interact with specific biological targets. vulcanchem.com

Enzyme Inhibitors: A significant application is the development of enzyme inhibitors. Analogues of Fosmidomycin, an inhibitor of the DOXP/MEP pathway in bacteria and parasites, have been synthesized by replacing its phosphonic acid group with a carboxylic acid. znaturforsch.com These 4-(N-acyl-N-hydroxyamino)-butyric acid derivatives, accessible from precursors like benzyl (B1604629) 4-bromobutyrate, are designed as potential antibacterial or antimalarial agents. znaturforsch.com Another target is histone deacetylase (HDAC), an enzyme class implicated in cancer. Derivatives incorporating a 1,2,4-thiadiazole moiety as a zinc-binding group have been designed and synthesized from 4-(benzyloxy)benzoic acid precursors to act as potential HDAC inhibitors. uobaghdad.edu.iq Similarly, butenolide derivatives have been synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for treating type 2 diabetes. nih.gov

Receptor Ligands: Modified benzyloxybutanoic acid derivatives have also been designed as ligands for cell surface receptors. A notable example is the synthesis of an intermediate for AJ-9677, a potent and selective agonist for the β3-adrenergic receptor. researchgate.net This compound is a clinical candidate for treating obesity and diabetes. researchgate.net In neuroscience, conformationally restricted analogues of gamma-hydroxybutyrate (GHB) have been synthesized to achieve high affinity and selectivity for GHB binding sites in the brain, providing valuable tools for pharmacological research. researchgate.net

Other Applications: The versatility of these compounds extends to other areas. Mitofusin activators, derived from the coupling of 4-(benzyloxy)butanoic acid with aminocyclohexanol, are being developed for the treatment of mitochondrial diseases. hunimed.eu Furthermore, the core structure is used in the synthesis of modified Peptide Nucleic Acids (PNAs), which are designed to target DNA and RNA for diagnostic and therapeutic purposes. unimi.it

| Derivative Class | Specific Chemical Application | Therapeutic/Research Area |

|---|---|---|

| 4-(N-acyl-N-hydroxyamino)-butyric acids | Inhibitors of DOXP reductoisomerase | Antibacterial, Antimalarial znaturforsch.com |

| 1,2,4-Thiadiazole derivatives | Histone Deacetylase (HDAC) inhibitors | Oncology uobaghdad.edu.iq |

| Indole-based derivatives | β3-adrenergic receptor agonists | Obesity and Diabetes researchgate.net |

| Cyclohexyl amide derivatives | Mitofusin activators | Mitochondrial Diseases (e.g., CMT2A) hunimed.eu |

| Conformationally restricted analogues | High-affinity ligands for GHB binding sites | Neuroscience researchgate.net |

| Butenolide derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors | Type 2 Diabetes nih.gov |

Advanced Analytical Methodologies for Characterization and Enantiopurity Assessment of Benzyloxybutanoic Acid Systems

Chromatographic Techniques: Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. youtube.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can achieve this separation by using a chiral stationary phase (CSP). phenomenex.comresearchgate.net The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and stabilities, leading to different retention times. researchgate.netuni-muenchen.de

Chiral Gas Chromatography (GC)

For GC analysis, direct separation of enantiomers is possible on a chiral capillary column without derivatization, though derivatization is sometimes used to improve volatility or separation. chromatographyonline.comgcms.cz Cyclodextrin-based CSPs are widely employed for this purpose. gcms.czgcms.cz These phases, such as permethylated β-cyclodextrin, are incorporated into a polysiloxane polymer and can separate a broad range of chiral compounds, including carboxylic acids. gcms.czrestek.com The enantioselectivity is highly dependent on the column temperature, with lower temperatures generally affording better separation. chromatographyonline.comgcms.cz For carboxylic acids like (R)-2-(benzyloxy)butanoic acid, derivatization to a more volatile ester form may be necessary to achieve good peak shape and resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases is a powerful and versatile technique for enantiomeric resolution. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® and CHIRALCEL® columns), are particularly effective for a wide variety of chiral compounds, including carboxylic acids. phenomenex.comresearchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, within the chiral grooves of the polysaccharide structure. sigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. wiley-vch.de

Table 1: Illustrative Chiral Chromatographic Conditions for Benzyloxyalkanoic Acids The following table provides representative conditions based on methods used for structurally similar chiral acids, as specific published data for this compound is limited.

| Parameter | Chiral GC (Illustrative) | Chiral HPLC (Illustrative) |

| Technique | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column (CSP) | Rt-βDEXse (β-cyclodextrin derivative) restek.com | CHIRALCEL® OD-H or Lux® Cellulose-1 wiley-vch.deiajps.com |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness gcms.cz | 250 mm x 4.6 mm ID, 5 µm particle size wiley-vch.de |

| Mobile Phase/Carrier Gas | Helium chromatographyonline.com | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Temperature | Oven Program: 70°C to 230°C uni-muenchen.derestek.com | Isocratic at ambient temperature (e.g., 25°C) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) uni-muenchen.de | UV Detector (e.g., at 210 nm or 254 nm) |

| Analyte Form | Often requires derivatization (e.g., methyl or silyl (B83357) ester) thermofisher.com | Typically analyzed directly |

Polarimetry: Optical Rotation Measurements for Enantiomeric Identification

Polarimetry is a classical technique used to distinguish between enantiomers based on their ability to rotate the plane of plane-polarized light. nii.ac.jp This property is known as optical activity. Chiral molecules are optically active, whereas achiral molecules are not. The two enantiomers of a chiral compound will rotate light by an equal magnitude but in opposite directions.

The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (e.g., temperature, solvent, concentration, and the wavelength of light used, typically the sodium D-line at 589 nm). For this compound, measuring the specific rotation allows for its identification as the (R)-enantiomer, provided a literature value for a pure sample is available for comparison. For the closely related compound (R)-(+)-2-Benzyloxypropionic acid, a positive specific rotation of +77° (c=1% in Methanol) has been reported, indicating it is dextrorotatory. thermofisher.com A negative value would indicate the levorotatory (S)-enantiomer.

Table 3: Polarimetry Data for Enantiomeric Identification

| Compound | Specific Rotation [α]D | Conditions | Implication |

| This compound | Expected to be a specific positive or negative value | c = 1 g/100mL, Solvent, 20°C | The sign (+ or -) and magnitude confirm the enantiomer and its optical purity. |

| (R)-(+)-2-Benzyloxypropionic acid (Analogue) | +77 ± 3° thermofisher.com | c = 1% in Methanol thermofisher.com | The positive sign indicates it is the dextrorotatory enantiomer. |

Theoretical and Computational Investigations of Benzyloxybutanoic Acid Reactivity and Stereoselectivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Stereocontrol Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reaction mechanisms of complex organic transformations. sioc-journal.cnfrontiersin.org By calculating the electronic structure and energy of molecules, DFT can map the potential energy surface of a reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products. frontiersin.org This allows for the detailed elucidation of reaction pathways that might be difficult to probe experimentally. For instance, DFT calculations can be employed to compare multiple potential mechanisms for a given transformation, with the most favorable pathway identified by its lower energy barriers. sioc-journal.cn

In the context of stereoselective reactions involving chiral molecules like (R)-2-(benzyloxy)butanoic acid, DFT is instrumental in predicting and rationalizing stereocontrol. The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the different possible stereoisomers. mdpi.com A lower activation energy for one transition state over another implies a faster reaction rate, leading to the preferential formation of one stereoisomer.

Computational studies on analogous stereoselective reactions, such as the aza-Henry reaction catalyzed by chiral acids, demonstrate this principle effectively. nih.gov Researchers can model the transition states for all possible stereochemical outcomes (e.g., syn vs. anti or R vs. S). The calculated energies of these transition states provide a quantitative prediction of the diastereomeric or enantiomeric ratio of the products. These models can reveal crucial non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and a catalyst that stabilize one transition state over the others, thereby dictating the stereochemical outcome. nih.gov

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Stereoselective Aldol Reaction of a Benzyloxybutanoic Acid Derivative

| Transition State | Stereochemical Outcome | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-anti-(R,S) | anti | 0.0 | Major |

| TS-syn-(R,R) | syn | +1.8 | Minor |

| TS-anti-(S,R) | anti | +4.5 | Not observed |

| TS-syn-(S,S) | syn | +5.2 | Not observed |

| Note: Data is hypothetical and for illustrative purposes only, demonstrating how lower relative energy corresponds to the major product. |

Molecular Modeling and Conformational Analysis of Chiral Benzyloxybutanoic Acid Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamic behavior of molecules. For chiral derivatives of benzyloxybutanoic acid, understanding their conformational preferences is critical, as the spatial arrangement of the molecule can significantly influence its reactivity and interactions with other chiral molecules, such as enzymes or catalysts.

These computational models can pinpoint specific intramolecular interactions, like hydrogen bonds between the carboxylic acid proton and the ether oxygen, which can stabilize certain conformers. The presence of bulky substituents can introduce conformational constraints that further limit the molecule's flexibility and favor a specific three-dimensional shape. This dominant conformation is often the one that engages in a chemical reaction, and thus its structure is key to understanding the reaction's stereochemical outcome.

Table 2: Example of Conformational Analysis Data for a Chiral Benzyloxybutanoic Acid Derivative

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction | Population (%) |

|---|---|---|---|---|

| A | 178.5° (anti-periplanar) | 0.00 | H-bond (COOH to ether O) | 75.2 |

| B | 65.2° (gauche) | +1.2 | Steric clash (benzyl and ethyl) | 18.1 |

| C | -68.9° (gauche) | +1.5 | None observed | 6.7 |

Note: Data is hypothetical and for illustrative purposes. It shows how the relative energy of conformers determines their predicted population at equilibrium.

Computational Insights into Stereoelectronic Effects and Chiral Induction

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the energy and reactivity of a molecule. core.ac.uk In chiral induction, the existing stereocenter in a reactant like this compound controls the formation of a new stereocenter. Computational methods provide unparalleled insight into how stereoelectronic factors govern this process.

DFT calculations can reveal the subtle interplay of orbital interactions that lead to stereoselectivity. For example, in reactions catalyzed by chiral Brønsted acids, computational studies show that stereo-induction is often governed by a combination of hydrogen bonding and steric effects. cam.ac.ukcam.ac.uk The catalyst may activate the substrate through hydrogen bonding while simultaneously using its bulky groups to block one face of the reacting molecule, forcing an incoming reagent to attack from the other, less hindered face. cam.ac.uk

Furthermore, quantum chemical calculations can compute various electronic properties, known as reactivity descriptors, that help predict molecular behavior. researchgate.net Fukui functions, for instance, can identify the most nucleophilic and electrophilic sites within a molecule, predicting where it will most likely react. researchgate.net Other descriptors, such as chemical potential and hardness, quantify the molecule's tendency to donate or accept electrons, offering a deeper understanding of its reactivity in polar reactions. researchgate.net These computational tools allow chemists to move beyond simple steric arguments and gain a quantitative understanding of the electronic effects that underpin chiral induction.

Note: Values are for a hypothetical molecule and serve to illustrate the types of data generated by DFT calculations to predict reactivity.

Q & A

Q. What are the implications of benzyloxy group stability under varying reaction conditions?

- Methodological Answer : Benzyloxy groups are stable in basic/neutral conditions but cleaved under strong acids (e.g., HBr/AcOH) or hydrogenolysis. Design synthetic sequences to avoid prolonged exposure to acidic environments, as noted in Combi-Blocks’ safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.